Fmoc-Val-Cit-PAB-PNP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

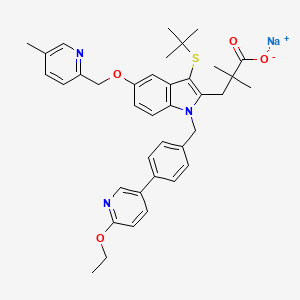

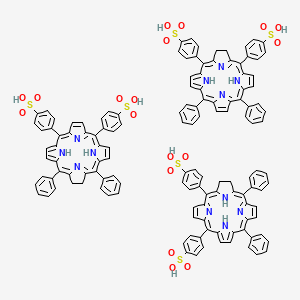

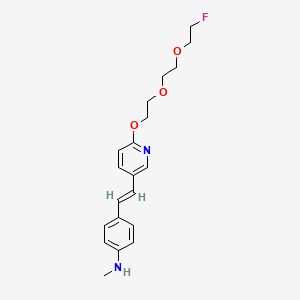

Fmoc-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit is specifically cleaved by cathepsin B . It has superior plasma stability comparable to that of non-cleavable linkers .

Synthesis Analysis

Fmoc-Val-Cit-PAB-PNP is used in bioconjugation, specifically in the construction of antibody-drug conjugates (ADC & Bioconjugation) . The Val-Cit is specifically cleaved by cathepsin B .Molecular Structure Analysis

The empirical formula of Fmoc-Val-Cit-PAB-PNP is C40H42N6O10 . Its molecular weight is 766.80 .Chemical Reactions Analysis

Fmoc-Val-Cit-PAB-PNP contains a peptide sequence that is degradable by a lysosome enzyme . Cathepsin B in the lysosome cleaves the peptide bond between Cit-PAB of dipeptide linkers containing Valine (Val)-citrulline (Cit) and p-aminobenzylalcohol (PAB). When PAB and a drug are binded covalently with carbamate bonds, the drug can be released by hydrolysis after cleavage of the peptide bond between Cit-PAB .Physical And Chemical Properties Analysis

Fmoc-Val-Cit-PAB-PNP is an off-white to yellow solid . It should be stored at -20℃ .Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs)

Fmoc-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates . The Val-Cit is specifically cleaved by cathepsin B . Fmoc-Val-Cit-PAB-PNP has superior plasma stability comparable to that of non-cleavable linkers .

Controlled Drug Release

The Val-Cit linker in Fmoc-Val-Cit-PAB-PAB-PNP allows for controlled drug release . This feature is particularly useful in targeted drug delivery systems, especially in cancer therapy .

Enhanced Stability

The PAB moiety in Fmoc-Val-Cit-PAB-PNP enhances the stability of the conjugate . This is crucial in maintaining the efficacy of the drug during delivery and release .

Sulfatase-Cleavable Linker

In ADCs, Fmoc-Val-Cit-PAB-PNP serves as a sulfatase-cleavable linker . This improves cytotoxicity against target cells while maintaining selectivity .

Synthesis of Peptide Conjugates

Fmoc-Val-Cit-PAB-PNP is also used in the synthesis of peptide conjugates . It is an organic intermediate primarily used for the preparation of peptide conjugates .

Bioconjugation

Fmoc-Val-Cit-PAB-PNP is used in bioconjugation . This is a process where biological molecules are chemically joined to other molecules, such as a drug, to improve their performance .

Mécanisme D'action

Target of Action

Fmoc-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the enzyme cathepsin B . Cathepsin B is a lysosomal cysteine protease that plays a significant role in protein degradation .

Mode of Action

The compound interacts with its target, cathepsin B, through a specific cleavage process . The Val-Cit (Valine-Citrulline) part of the compound is specifically cleaved by cathepsin B . This cleavage is crucial for the activation and release of the drug payload in ADCs .

Pharmacokinetics

Fmoc-Val-Cit-PAB-PNP exhibits superior plasma stability, which is comparable to that of non-cleavable linkers . This stability is crucial for maintaining the compound’s bioavailability, ensuring that a sufficient amount of the drug reaches the target site .

Result of Action

The cleavage of Fmoc-Val-Cit-PAB-PNP by cathepsin B results in the release of the drug payload within the target cell . This intracellular release of the drug leads to the death of the target cell, thereby contributing to the overall therapeutic effect of the ADC .

Action Environment

The action of Fmoc-Val-Cit-PAB-PNP is influenced by the presence of cathepsin B, which is typically found in the lysosomes of cells . The compound’s stability in plasma also plays a role in its efficacy and stability . Furthermore, the compound’s action may be influenced by factors such as pH and the presence of other enzymes in the cellular environment .

Safety and Hazards

Fmoc-Val-Cit-PAB-PNP should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Fmoc-Val-Cit-PAB-PNP linker stabilization in the mouse is an essential prerequisite for designing successful efficacy and safety studies in rodents during preclinical stages of ADC programs . This highlights the role that linker stability plays in efficacy and tolerability, and offers a means of improving an ADC’s therapeutic index for improved patient outcomes .

Propriétés

IUPAC Name |

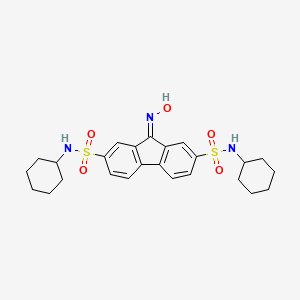

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N6O10/c1-24(2)35(45-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)44-34(12-7-21-42-38(41)49)36(47)43-26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H,43,47)(H,44,48)(H,45,50)(H3,41,42,49)/t34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMYACISHVPTHK-PXLJZGITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Cit-PAB-PNP | |

CAS RN |

863971-53-3 |

Source

|

| Record name | Fmoc-Val-Cit-PAB-PNP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)